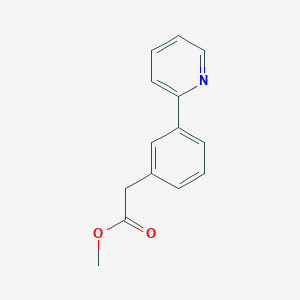
3-(2-Pyridyl)-phenyl acetic acid methyl ester
Cat. No. B8393800
M. Wt: 227.26 g/mol
InChI Key: UPAAXDXGPXSQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06518267B1
Procedure details


Methyl 3-bromophenylacetate (25 g, 0.109 mol), 2-(trifluoro-methylsulfonyloxy)-pyridine (24.8 g, 0.109 mol), anhydrous lithium chloride (13.89 g, 0.3275 mol), and tetrakis(triphenylphosphine)palladium (6.31 g, 0.0055 mol) were combined, followed by hexamethylditin (35.8 g, 0.109 mol) and anhydrous dioxane (300 ml). The mixture was stirred at reflux for 16h, cooled, and poured into 1:1 saturated KF-EtOAc (1.6 L). The mixture was stirred at RT for 2 h, filtered, and the filtrate was washed with saturated aqueous NaHCO3 (200 ml) and with brine (200 ml), dried (MgSO4), and concentrated in vacuo to give a brown oil. The residue was flash chromatographed (silica gel, 1:4 EtOAc:hexane) to give the title compound as a yellow oil (11.9 g. 48% yield): MS(ES+) 228.1 (MH+). cf. Tetrahedron Letters, 1995, 36, 9085-9088



Name
hexamethylditin
Quantity
35.8 g
Type
reactant
Reaction Step Four

[Compound]
Name
16h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
KF EtOAc
Quantity
1.6 L
Type
reactant
Reaction Step Six



Name
Yield
48%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1.FC(F)(F)S(O[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1)(=O)=O.[Cl-].[Li+].C[Sn](C)C.C[Sn](C)C.[F-].[K+].CCOC(C)=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[CH3:12][O:11][C:9](=[O:10])[CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)[CH:3]=1 |f:2.3,4.5,6.7.8,^1:29,33,48,50,69,88|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)CC(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
24.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC1=NC=CC=C1)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
13.89 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
Step Four
|
Name
|
hexamethylditin
|
|
Quantity
|
35.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Sn](C)C.C[Sn](C)C
|
Step Five
[Compound]
|
Name
|
16h
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
KF EtOAc
|
|
Quantity
|
1.6 L
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+].CCOC(=O)C
|
Step Seven
|
Name
|
|
|
Quantity
|
6.31 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Eight
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at RT for 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate was washed with saturated aqueous NaHCO3 (200 ml) and with brine (200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed (silica gel, 1:4 EtOAc:hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC1=CC(=CC=C1)C1=NC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.9 g | |
| YIELD: PERCENTYIELD | 48% | |
| YIELD: CALCULATEDPERCENTYIELD | 48% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
